
3-n-PropylthiophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-n-PropylthiophenylZinc bromide is an organozinc compound with the molecular formula C₉H₁₁BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and utility in various chemical transformations.
Méthodes De Préparation
3-n-PropylthiophenylZinc bromide can be synthesized through the reaction of 3-n-Propylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 3-n-Propylthiophenyl bromide in THF.
- Addition of zinc dust or zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods may involve scaling up this reaction in larger reactors with controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
3-n-PropylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used but often include various substituted aromatic compounds.
Applications De Recherche Scientifique
3-n-PropylthiophenylZinc bromide has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of functional materials, such as conducting polymers and organic semiconductors.
Medicinal Chemistry: Researchers use it to develop new drug candidates by facilitating the formation of carbon-carbon bonds in drug molecules.
Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.
Mécanisme D'action
The mechanism of action of 3-n-PropylthiophenylZinc bromide primarily involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. This makes it an effective reagent in various coupling and substitution reactions.
Comparaison Avec Des Composés Similaires
3-n-PropylthiophenylZinc bromide can be compared with other organozinc compounds such as:
- Phenylzinc bromide
- Vinylzinc bromide
- Allylzinc bromide
Compared to these compounds, this compound offers unique reactivity due to the presence of the thiophene ring and the propyl group, which can influence the electronic and steric properties of the compound, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C9H11BrSZn |
|---|---|
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
bromozinc(1+);propylsulfanylbenzene |
InChI |
InChI=1S/C9H11S.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h3-4,6-7H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CLZUWTPVPRXZCM-UHFFFAOYSA-M |
SMILES canonique |
CCCSC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2H-[1,4]oxazino[3,2-b]quinolin-3(4H)-one](/img/structure/B14898571.png)
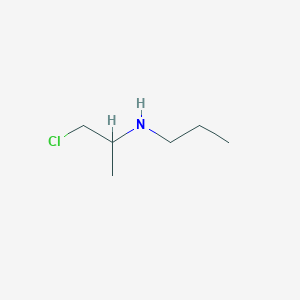
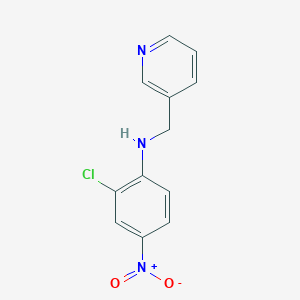
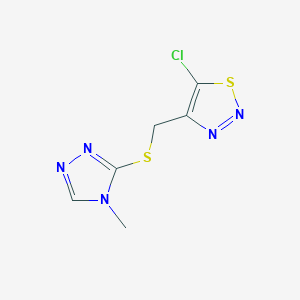
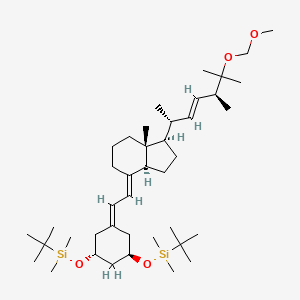
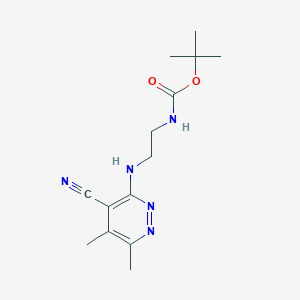
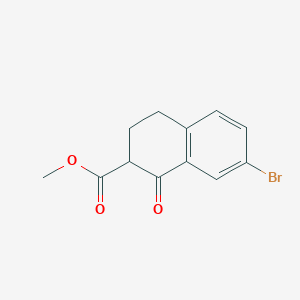
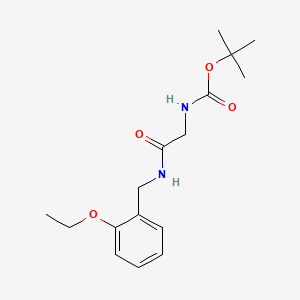
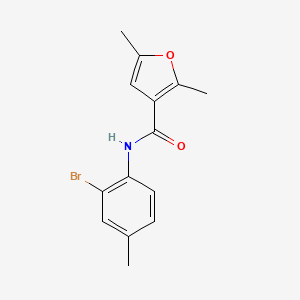
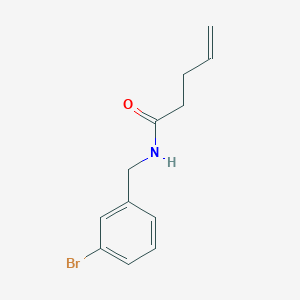
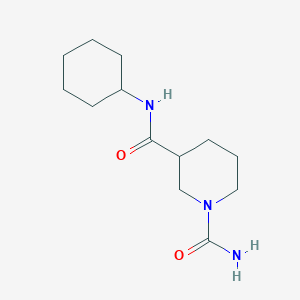
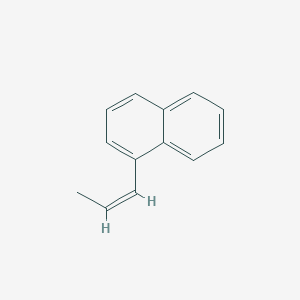

![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
